molecular formula C23H20FN5O2S B11286405 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B11286405
M. Wt: 449.5 g/mol
InChI Key: RHTFZMRGPBQOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a dihydropteridinyl moiety, and a phenylethyl acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the dihydropteridinyl core. This core is then functionalized with a fluorophenylmethyl group and a sulfanyl group. The final step involves the introduction of the phenylethyl acetamide moiety. Common reagents used in these reactions include fluorobenzyl bromide, thiourea, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydropteridinyl moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the dihydropteridinyl moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but has a different core structure.

    Disilane-bridged architectures: Although structurally different, they share some electronic properties with the dihydropteridinyl moiety.

Uniqueness

The uniqueness of 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Biological Activity

Chemical Structure and Properties

The compound's molecular formula is C20H21FN2O2SC_{20}H_{21}FN_2O_2S with a molar mass of approximately 372.46 g/mol. Its structure features a pteridinyl moiety linked to a phenylethyl acetamide, which may contribute to its biological activity through interactions with specific biological targets.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many pteridin derivatives have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation.
  • Antimicrobial Properties : Certain derivatives demonstrate antimicrobial activity against bacteria and fungi, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Effects : Compounds structurally related to this compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Anticancer Activity

Several studies have investigated the anticancer potential of pteridin derivatives. For instance, compounds similar to 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide have shown:

  • Cell Growth Inhibition : In vitro studies demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range.
Cell LineIC50 (µM)
MCF-75.0
HeLa3.5

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens:

  • Bacterial Strains : Exhibited activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15

Case Studies

  • Case Study on Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a series of pteridin derivatives, including the target compound. The results indicated that these compounds induced apoptosis in cancer cells via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death.
  • Case Study on Antimicrobial Effects :
    In a clinical trial assessing the efficacy of similar compounds against resistant bacterial strains, it was found that the compound significantly reduced bacterial load in infected tissues compared to control groups.

Properties

Molecular Formula

C23H20FN5O2S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C23H20FN5O2S/c24-18-8-6-17(7-9-18)14-29-22(31)20-21(27-13-12-26-20)28-23(29)32-15-19(30)25-11-10-16-4-2-1-3-5-16/h1-9,12-13H,10-11,14-15H2,(H,25,30)

InChI Key

RHTFZMRGPBQOAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.